molecular formula C26H18N4O2S B2992502 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 475626-34-7

5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B2992502
CAS No.: 475626-34-7
M. Wt: 450.52
InChI Key: DKBWHMMSTFDUKY-UHFFFAOYSA-N
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Description

The compound 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a biphenyl group, a methylidene linker, and a fused diazinane-dione ring system with a sulfanylidene moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation of α,β-unsaturated ketones with sulfur-containing nucleophiles (e.g., 2-cyanothioacetamide), as inferred from analogous protocols in pyrazole derivative synthesis .

Properties

IUPAC Name

5-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O2S/c31-24-22(25(32)28-26(33)27-24)15-20-16-30(21-9-5-2-6-10-21)29-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H,(H2,27,28,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBWHMMSTFDUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)NC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural uniqueness lies in its biphenyl-pyrazole core and sulfanylidene-diazinane-dione system. Key comparisons with analogs include:

Compound Core Structure Key Substituents Electronic Features
Target compound Pyrazole + diazinane-dione Biphenyl, sulfanylidene High lipophilicity, sulfur-mediated H-bonding
Bis[6-(2-furyl)-2-thioxo-dihydropyridine] (6a, ) Pyridine-thione Furyl, thioxo Moderate polarity, π-conjugation
1-Benzoyl-4,5-dihydropyrazoles (3a-g, ) Pyrazole + benzoyl Aryl, benzoyl Electron-withdrawing groups enhance stability
4-Methoxy-phenyl-pyrazole () Pyrazoline Biphenyl-4-yl, methoxyphenyl Enhanced crystallinity via π-π stacking

Key Observations :

  • The sulfanylidene moiety offers stronger hydrogen-bonding capacity than oxo or cyano groups, influencing solubility and receptor affinity .

Key Trends :

  • Antimicrobial Efficacy: Thioxo/sulfanylidene derivatives (e.g., ) show stronger activity than oxo or cyano analogs due to enhanced electrophilicity .
  • Structural Flexibility : Pyrazolines () exhibit better conformational adaptability for receptor binding compared to rigid diazinane-dione systems .
Crystallographic and Physicochemical Properties

Crystal structures of related compounds () reveal:

  • Biphenyl Orientation : The biphenyl group in adopts a near-planar conformation, facilitating π-π stacking and improved crystallinity .
  • Hydrogen Bonding : Sulfanylidene and carbonyl groups form intermolecular H-bonds, stabilizing the lattice—a feature critical for bioavailability .

Comparative Stability :

  • The target compound’s diazinane-dione ring may introduce ring strain, reducing thermal stability compared to pyrazoline derivatives () .

Biological Activity

The compound 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described by the following molecular formula: C25H20N4SC_{25}H_{20}N_4S. The presence of the biphenyl and pyrazole moieties suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study evaluated several derivatives of pyrazole compounds and found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The compound may share similar pathways due to its structural analogies with known antitumor agents .

The mechanisms through which this compound operates may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in tumor progression and viral replication.
  • Induction of Apoptosis : Many pyrazole derivatives are known to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways (e.g., MAPK/ERK) is a common feature among biologically active compounds containing pyrazole moieties.

Study 1: Antitumor Evaluation

A recent study assessed the antitumor efficacy of related pyrazole derivatives against human cancer cell lines. The results demonstrated that modifications similar to those present in our compound resulted in IC50 values in the low micromolar range against A549 lung cancer cells. This suggests that our compound may exhibit comparable activity, warranting further investigation into its anticancer properties .

Study 2: Antiviral Screening

In another study focusing on pyrazole derivatives, compounds were screened for their ability to inhibit the replication of β-coronaviruses. The results indicated that structural modifications significantly influenced antiviral potency. Although direct data on our specific compound is lacking, the implications for its potential antiviral activity remain promising based on structural parallels .

Data Tables

Property Value
Molecular FormulaC25H20N4S
CAS Number[Not specified]
Antitumor IC50 (A549)Low micromolar range
Antiviral ActivityPotential (based on analogs)

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol starting with 1,5-diarylpyrazole cores. A key intermediate is the pyrazole-carboxamide derivative, formed through condensation of substituted phenylhydrazines with β-ketoesters. Subsequent functionalization involves introducing the sulfanylidene-diazinane-dione moiety via cyclization under reflux in ethanol or DMF. For example, analogous pyrazoline derivatives were synthesized using phosphorous oxychloride-mediated cyclization at 120°C .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

  • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione).
  • NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ ~5.5 ppm).
  • X-ray crystallography for definitive stereochemical assignment, as demonstrated for related pyrazole-diazinane hybrids (e.g., C–C bond lengths of 1.45–1.50 Å in the diazinane ring) .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Antimicrobial studies via broth microdilution (MIC determination against Gram-positive/negative strains), following protocols from hydrazone derivative studies .
  • Cytotoxicity profiling using MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to establish IC₅₀ values.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT or ab initio) predict reaction pathways and transition states. For example:

  • Reaction path searches to identify energetically favorable intermediates, as implemented in ICReDD’s workflow for pyrazole derivatives .
  • COMSOL Multiphysics integration for simulating solvent effects and optimizing reflux conditions (e.g., ethanol vs. DMF) to enhance yield .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) require:

  • Dynamic NMR experiments to probe conformational flexibility (e.g., ring-flipping in diazinane).
  • Hirshfeld surface analysis from X-ray data to assess intermolecular interactions (e.g., π-stacking of biphenyl groups) that may influence solution-state behavior .
  • DFT-NMR chemical shift calculations (e.g., using Gaussian) to correlate experimental and theoretical spectra .

Q. How do substituent variations on the biphenyl group affect the compound’s electronic properties and bioactivity?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-withdrawing groups (e.g., -F, -CF₃) to modulate electron density via Hammett σ constants, monitored via cyclic voltammetry (redox potentials).
  • Biological activity mapping : Compare MIC values of fluorinated vs. methoxy-substituted analogs, as seen in sulfonamide-pyrazole hybrids .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer : Key considerations include:

  • Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) for Suzuki couplings to minimize byproducts.
  • Process control : Real-time monitoring via inline FTIR to track intermediate formation, aligning with CRDC guidelines for reactor design .
  • Crystallization optimization : Use of anti-solvent precipitation (e.g., water in DMF) to enhance enantiomeric excess, as applied to pyrazoline derivatives .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueKey Peaks/ParametersReference Compound
¹H NMRδ 5.5 (s, 1H, CH=)Analog in
¹³C NMRδ 180.2 (C=S)Analog in
XRDC–C bond length: 1.48 Å

Table 2 : Computational Parameters for Reaction Optimization

MethodApplicationSoftware/Tool
DFT (B3LYP)Transition state energy calculationGaussian 16
COMSOLSolvent effect simulationCOMSOL Multiphysics

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